Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate
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Overview
Description
Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate is an organic compound with the molecular formula C15H24O2 It is a derivative of cyclohexene and is characterized by the presence of an ethyl acrylate group attached to a tetramethyl-substituted cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate typically involves the esterification of 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylate group to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and coatings due to its reactive acrylate group.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate involves its interaction with various molecular targets. The acrylate group can undergo polymerization reactions, forming cross-linked networks that are useful in material science. Additionally, the compound’s structure allows it to participate in enzyme-catalyzed reactions, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2,6,6-trimethyl-2-cyclohexen-1-yl)acrylate
- Methyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate
- Propyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Its tetramethyl-substituted cyclohexene ring provides steric hindrance, affecting its reactivity and interactions with other molecules.
Properties
CAS No. |
93840-84-7 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
ethyl (E)-3-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)prop-2-enoate |
InChI |
InChI=1S/C15H24O2/c1-6-17-14(16)10-9-13-11(2)7-8-12(3)15(13,4)5/h7,9-10,12-13H,6,8H2,1-5H3/b10-9+ |
InChI Key |
GJXNQRBVBFMDDP-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1C(=CCC(C1(C)C)C)C |
Canonical SMILES |
CCOC(=O)C=CC1C(=CCC(C1(C)C)C)C |
Origin of Product |
United States |
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